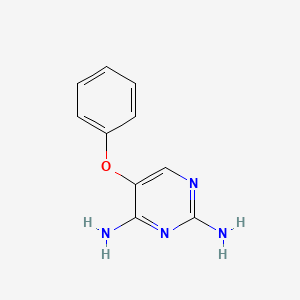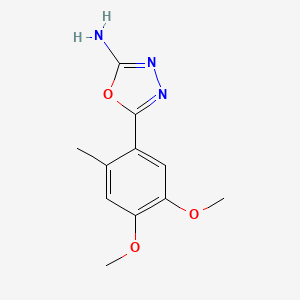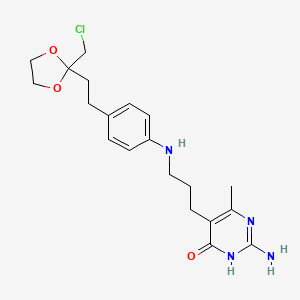
5-(1,3-Benzoxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both benzoxazole and oxadiazole moieties. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzo[d]oxazole with acyl hydrazides under acidic conditions to form the oxadiazole ring . Another method includes the use of isocyanides and azidophenyloxyacrylates in a rhodium-catalyzed coupling-cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
2-Substituted benzoxazole derivatives: Exhibits anti-inflammatory properties.
Benzo[d]oxazole-based derivatives: Shows neuroprotective effects.
Uniqueness
5-(Benzo[d]oxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one is unique due to its combined benzoxazole and oxadiazole structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
Propriétés
Numéro CAS |
87802-14-0 |
|---|---|
Formule moléculaire |
C10H7N3O3 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
5-(1,3-benzoxazol-2-yl)-3-methyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-13-10(14)16-9(12-13)8-11-6-4-2-3-5-7(6)15-8/h2-5H,1H3 |
Clé InChI |
AAYBWUURARSOSK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)OC(=N1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)



![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)






